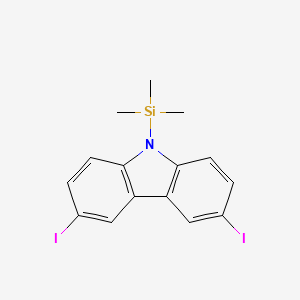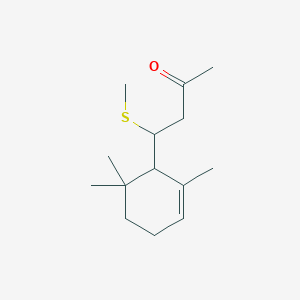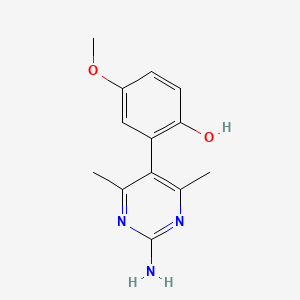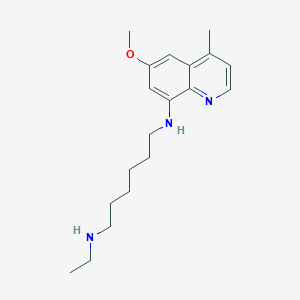
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine: is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
The synthesis of N1-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the hexane-1,6-diamine moiety: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with hexane-1,6-diamine.
Ethylation: The final step involves the ethylation of the amine group to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions include various quinoline derivatives with modified functional groups.
科学的研究の応用
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as a fluorescent probe for biological imaging.
Medicine: It has shown promise as a lead compound for the development of antimalarial and anticancer agents.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of N1-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways.
類似化合物との比較
N~1~-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinidine: An antiarrhythmic agent with a quinoline core and different functional groups.
Sitamaquine: Another antimalarial compound with structural similarities.
The uniqueness of N1-Ethyl-N~6~-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
特性
CAS番号 |
95237-16-4 |
|---|---|
分子式 |
C19H29N3O |
分子量 |
315.5 g/mol |
IUPAC名 |
N-ethyl-N'-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C19H29N3O/c1-4-20-10-7-5-6-8-11-21-18-14-16(23-3)13-17-15(2)9-12-22-19(17)18/h9,12-14,20-21H,4-8,10-11H2,1-3H3 |
InChIキー |
CPGAASLSRQHUHN-UHFFFAOYSA-N |
正規SMILES |
CCNCCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


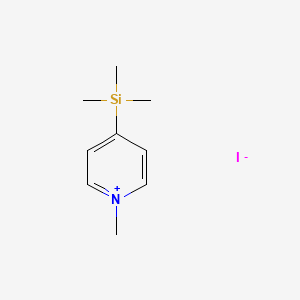
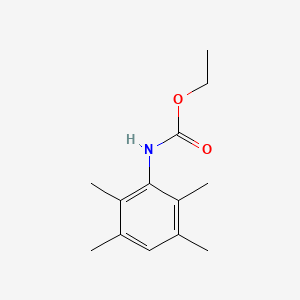

![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
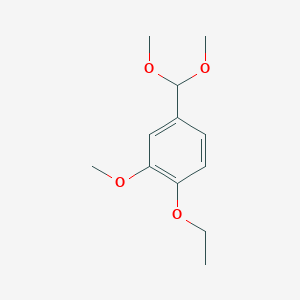
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

